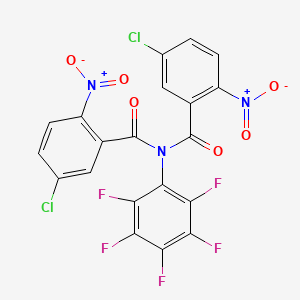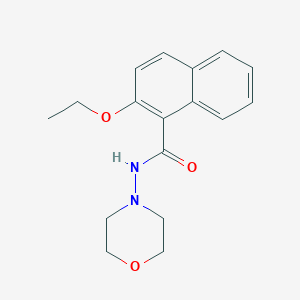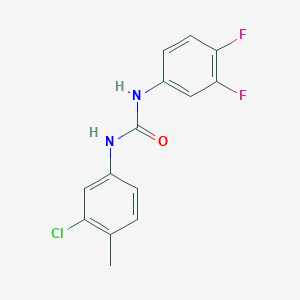
5-chloro-N-(5-chloro-2-nitrobenzoyl)-2-nitro-N-(pentafluorophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(5-chloro-2-nitrobenzoyl)-2-nitro-N-(pentafluorophenyl)benzamide is a chemical compound that has gained significant attention among the scientific community due to its potential applications in various fields. This compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 5-chloro-N-(5-chloro-2-nitrobenzoyl)-2-nitro-N-(pentafluorophenyl)benzamide is not well understood. However, it has been suggested that the compound may inhibit bacterial and fungal growth by interfering with the synthesis of essential cellular components.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that this compound has significant antibacterial and antifungal activity against a wide range of microorganisms. In vivo studies have shown that the compound has low toxicity and does not cause significant adverse effects in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using 5-chloro-N-(5-chloro-2-nitrobenzoyl)-2-nitro-N-(pentafluorophenyl)benzamide in lab experiments include its significant antibacterial and antifungal activity, low toxicity, and potential use in various scientific fields. However, the limitations of using this compound include its complex synthesis method and limited understanding of its mechanism of action.
Future Directions
There are several future directions for the study of 5-chloro-N-(5-chloro-2-nitrobenzoyl)-2-nitro-N-(pentafluorophenyl)benzamide. These include further studies on its mechanism of action, optimization of the synthesis method, and testing of its potential use in various scientific fields. Additionally, this compound can be further studied for its potential use in the development of new antibiotics and antifungal agents, organic electronics, and dye-sensitized solar cells.
Synthesis Methods
The synthesis of 5-chloro-N-(5-chloro-2-nitrobenzoyl)-2-nitro-N-(pentafluorophenyl)benzamide involves the reaction of 5-chloro-2-nitrobenzoic acid with pentafluorobenzoyl chloride in the presence of a base. The resulting product is then reacted with 5-chloro-2-nitroaniline in the presence of a coupling agent to obtain the final product.
Scientific Research Applications
This compound has been studied for its potential use in various scientific fields, including medicinal chemistry, organic chemistry, and material science. It has been found to have significant antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics and antifungal agents. Additionally, this compound has been studied for its potential use in organic electronics and as a photosensitizer in dye-sensitized solar cells.
properties
IUPAC Name |
5-chloro-N-(5-chloro-2-nitrobenzoyl)-2-nitro-N-(2,3,4,5,6-pentafluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H6Cl2F5N3O6/c21-7-1-3-11(29(33)34)9(5-7)19(31)28(18-16(26)14(24)13(23)15(25)17(18)27)20(32)10-6-8(22)2-4-12(10)30(35)36/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LURQEWRZUOGDFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)N(C2=C(C(=C(C(=C2F)F)F)F)F)C(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H6Cl2F5N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-[(5-chloro-2-nitrophenyl)carbonyl]-2-nitro-N-(pentafluorophenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1-bromo-2-naphthyl)oxy]-N-4H-1,2,4-triazol-4-ylacetamide](/img/structure/B4764181.png)

![ethyl 5-acetyl-2-[({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4764206.png)
![2-[4-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B4764211.png)
![N',N'''-4,4'-biphenyldiylbis[N-(4-chlorophenyl)urea]](/img/structure/B4764224.png)
![N'-{2-[(2-chloro-4-fluorobenzyl)oxy]benzylidene}-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B4764226.png)
![ethyl 2-methyl-3-[(2-methylbenzoyl)amino]benzoate](/img/structure/B4764241.png)

![N-(4-chlorophenyl)-2-cyano-3-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]acrylamide](/img/structure/B4764248.png)

![N-benzyl-2-{[4-(4-chlorophenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4764273.png)

![1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio]ethanone](/img/structure/B4764293.png)
![2-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B4764295.png)